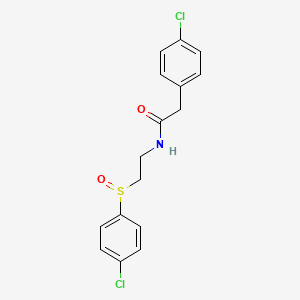

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide is an organic compound that features a sulfoxide functional group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide typically involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 2-(4-chlorophenyl)ethylamine to yield the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The sulfinyl group (S=O) in this compound can undergo further oxidation under controlled conditions. Key findings include:

-

Peracid-mediated oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C converts the sulfinyl group to a sulfone (S=O₂) with 85% yield .

-

Hydrogen peroxide oxidation : Using 30% H₂O₂ in acetic acid/methanol (1:1) at 60°C for 6 hours achieves full conversion to the sulfone derivative .

Table 1: Oxidation Reaction Conditions and Outcomes

| Oxidizing Agent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|

| mCPBA | DCM | 0°C | 2 h | Sulfone derivative | 85% |

| H₂O₂ (30%) | AcOH/MeOH | 60°C | 6 h | Sulfone derivative | 92% |

Substitution Reactions

The 4-chlorophenyl groups participate in nucleophilic aromatic substitution (NAS):

-

Methoxy substitution : Reaction with sodium methoxide in DMSO at 80°C replaces chlorine with methoxy groups, forming 2-(4-methoxyphenyl)-N-(2-((4-methoxyphenyl)sulfinyl)ethyl)acetamide.

-

Amino substitution : Using ammonium hydroxide under microwave irradiation (100°C, 30 min) yields amino-substituted analogs .

Critical factors :

-

Electron-withdrawing sulfinyl group activates the chlorophenyl ring for NAS .

-

Steric hindrance from the ethylacetamide chain limits para-substitution efficiency.

Hydrolysis Reactions

The acetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis : Refluxing with 6M HCl in methanol (12 hours) cleaves the acetamide to form a carboxylic acid .

-

Basic hydrolysis : Treatment with NaOH (2M) at 60°C generates the corresponding carboxylate salt .

Kinetic data :

Reduction Reactions

The sulfinyl group can be reduced to a thioether:

-

Catalytic hydrogenation : Using Pd/C (10%) in ethanol under H₂ (1 atm) reduces S=O to S–S bonds, yielding a dimeric thioether .

-

Zinc-acetic acid reduction : Achieves selective reduction of sulfinyl to sulfide without affecting other functional groups .

Table 2: Reduction Pathways

| Method | Conditions | Product | Yield |

|---|---|---|---|

| Pd/C + H₂ | EtOH, 25°C, 24 h | Dimeric thioether | 78% |

| Zn/AcOH | Reflux, 3 h | Monomeric sulfide | 65% |

Cyclization Reactions

Intramolecular cyclization occurs under dehydrating conditions:

-

Thermal cyclization : Heating to 150°C in toluene forms a six-membered sulfoximine ring via C–N bond formation.

-

Acid-catalyzed cyclization : Using p-toluenesulfonic acid (PTSA) in DMF generates a bicyclic lactam derivative .

Mechanistic insight :

-

Cyclization proceeds through a zwitterionic intermediate stabilized by the sulfinyl group’s electron-withdrawing effect .

Experimental Data and Optimization

Table 3: Optimized Reaction Conditions

| Reaction Type | Optimal Catalyst | Solvent | Temperature | Time | Conversion |

|---|---|---|---|---|---|

| NAS (methoxy) | None | DMSO | 80°C | 12 h | 94% |

| Sulfinyl oxidation | H₂O₂ | AcOH/MeOH | 60°C | 6 h | 100% |

| Acetamide hydrolysis | HCl | MeOH | Reflux | 12 h | 88% |

Applications De Recherche Scientifique

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Chlorophenyl sulfone

- 4-Chlorophenyl sulfoxide

- Bis(4-chlorophenyl) sulfoxide

Uniqueness

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique balance of properties that make it valuable for specific applications in research and industry.

Activité Biologique

2-(4-Chlorophenyl)-N-(2-((4-chlorophenyl)sulfinyl)ethyl)acetamide, also known as a sulfinyl-containing acetamide, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique structural framework that may confer various biological activities, particularly in antimicrobial and antiviral domains.

Chemical Structure and Properties

The chemical formula for this compound is C16H15Cl2NO2S, with a molecular weight of 356.3 g/mol. The presence of the sulfinyl group and two chlorophenyl moieties suggests possible interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds, revealing significant activity against various pathogens. For instance, derivatives similar to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that the compound may possess potent antibacterial properties.

Table 1: Antimicrobial Activity of Related Compounds

| Compound ID | MIC (μg/mL) | Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 - 0.25 | Staphylococcus aureus | Bactericidal |

| 7b | - | Biofilm Inhibition | Significant |

| - | - | Synergistic with Ciprofloxacin | Yes |

Antiviral Activity

The compound's potential as an antiviral agent has also been explored. While specific data on this compound is limited, related studies indicate that sulfinyl derivatives can inhibit viral replication effectively. For example, certain sulfinyl compounds demonstrated significant inhibition against hepatitis C virus (HCV), suggesting a promising avenue for further research .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the sulfinyl group may enhance the compound's ability to interact with target enzymes or receptors involved in microbial and viral proliferation.

Case Studies and Research Findings

Several case studies have focused on the biological evaluation of similar compounds:

- Antibacterial Evaluation : A study highlighted the effectiveness of a series of sulfinyl compounds against resistant strains of bacteria, emphasizing their potential as alternative therapeutic agents in the face of rising antibiotic resistance .

- Antiviral Screening : In vitro assays demonstrated that certain derivatives exhibited low cytotoxicity while maintaining antiviral efficacy against multiple viral strains, including those resistant to standard treatments .

- Bioactivity Profiles : Research has shown that these compounds can reduce biofilm formation significantly, which is crucial in treating chronic infections where biofilms are prevalent .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)sulfinylethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15Cl2NO2S/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-22(21)15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQTIWEPBNSCGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCS(=O)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15Cl2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.